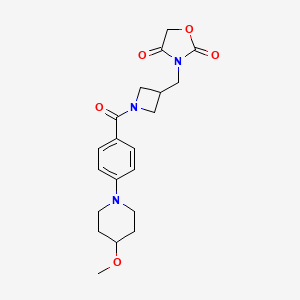![molecular formula C10H9Cl2N3OS B2680512 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene CAS No. 338785-79-8](/img/structure/B2680512.png)
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene is a complex organic compound characterized by its unique structure, which includes dichloro, cyanoimino, and methylsulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 1,3-dichlorobenzene, undergoes nitration to form 1,3-dichloro-2-nitrobenzene. This intermediate is then reduced to 1,3-dichloro-2-aminobenzene.
Formation of Cyanoimino Group: The amino group is reacted with cyanogen bromide to introduce the cyanoimino functionality.
Methylsulfanyl Substitution: The cyanoimino intermediate is further reacted with methylthiol to form the methylsulfanyl group.
Aminooxy Methylation: Finally, the compound is treated with an aminooxy methylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanoimino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoimino and methylsulfanyl groups can form hydrogen bonds or covalent bonds with target proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-2-aminobenzene: Lacks the cyanoimino and methylsulfanyl groups, making it less versatile in chemical reactions.
1,3-Dichloro-2-nitrobenzene: Contains a nitro group instead of the cyanoimino group, leading to different reactivity.
1,3-Dichloro-2-methylsulfanylbenzene: Does not have the cyanoimino and aminooxy functionalities, limiting its applications.
Uniqueness
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
methyl N'-cyano-N-[(2,6-dichlorophenyl)methoxy]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-17-10(14-6-13)15-16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMVGCPKFCXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2680432.png)

![3-(4-fluorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2680436.png)

![7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2680441.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)


![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2680447.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)
